N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide
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Description
N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy, a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Applications
Research on sulfonamide-focused libraries has identified compounds with potent cell cycle inhibitory properties, which have progressed to clinical trials. These compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, disrupt tubulin polymerization or cause a decrease in the S phase fraction in various cancer cell lines, indicating their potential as antitumor agents (Owa et al., 2002).
Chemical Synthesis and Modification
The use of N-chloro-N-methoxybenzenesulfonamide as a reactive chlorinating reagent for the synthesis of chlorinated compounds highlights its utility in chemical synthesis. This compound allows for the chlorination of various substrates, including phenols, anisoles, and aromatic amines, providing chlorinated products in good to high yields (Pu et al., 2016).
Neurogenesis Induction
P7C3 and its derivatives, such as N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide, have been reported to increase neurogenesis in rat neural stem cells. These compounds promote the induction of final cell division during neural stem cell differentiation, suggesting their potential application in neurogenesis research (Shin et al., 2015).
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-17-10-3-2-4-11(7-10)19(15,16)13-8-12(14)5-6-18-9-12/h2-4,7,13-14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQAYTTZBEOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.